3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid
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Overview
Description
3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a hydroxy group and a carboxylic acid group, along with a 3,3-dimethylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multiple steps. One common approach is the alkylation of cyclobutanone with 3,3-dimethylbutyl bromide in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 3-(3,3-Dimethylbutyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutanol.
Substitution: Formation of 3-(3,3-Dimethylbutyl)-3-chlorocyclobutane-1-carboxylic acid.
Scientific Research Applications
3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutyric acid: Similar in structure but lacks the cyclobutane ring.
Cyclobutane-1-carboxylic acid: Lacks the 3,3-dimethylbutyl side chain.
3-Hydroxycyclobutane-1-carboxylic acid: Lacks the 3,3-dimethylbutyl side chain.
Uniqueness
3-(3,3-Dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring, hydroxy group, carboxylic acid group, and the 3,3-dimethylbutyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(3,3-dimethylbutyl)-3-hydroxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)4-5-11(14)6-8(7-11)9(12)13/h8,14H,4-7H2,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWHHFCLYNYHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CC(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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